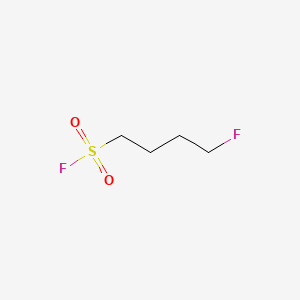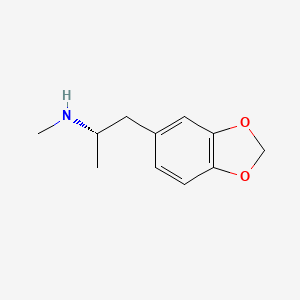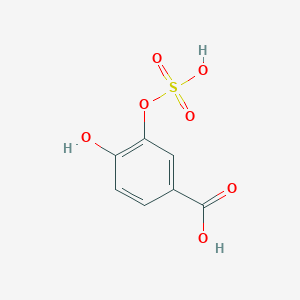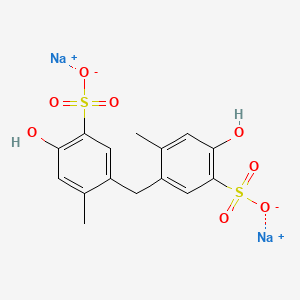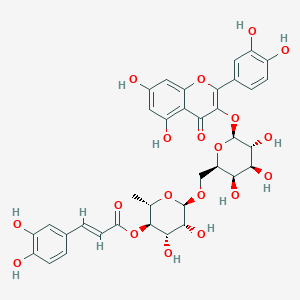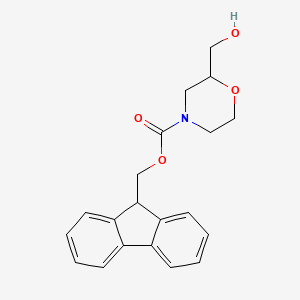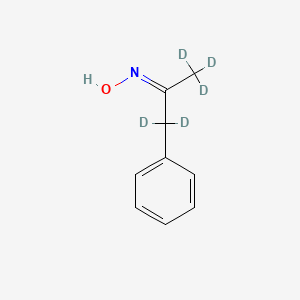![molecular formula C8H11FN2O3 B15288766 1,2,4-Oxadiazol-5(4h)-one,4-[(3e)-4-fluoro-5-hydroxy-3-pentenyl]-3-methyl-](/img/structure/B15288766.png)
1,2,4-Oxadiazol-5(4h)-one,4-[(3e)-4-fluoro-5-hydroxy-3-pentenyl]-3-methyl-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,2,4-Oxadiazol-5(4H)-one,4-[(3E)-4-fluoro-5-hydroxy-3-pentenyl]-3-methyl- is a heterocyclic compound that belongs to the oxadiazole family This compound is characterized by its unique structure, which includes a five-membered ring containing oxygen and nitrogen atoms
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,2,4-oxadiazol-5(4H)-one derivatives typically involves the reaction of amidoximes with carboxylic acids or their derivatives. One common method includes the use of carbonyldiimidazole (CDI) as an activating agent. The reaction proceeds through the formation of an O-acyl amidoxime intermediate, which then undergoes cyclization to form the oxadiazole ring . Another approach involves the nitration, oxidation, and oxidation coupling reactions of precursor compounds .
Industrial Production Methods
Industrial production of 1,2,4-oxadiazol-5(4H)-one derivatives may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
1,2,4-Oxadiazol-5(4H)-one derivatives can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form higher oxidation state derivatives.
Reduction: Reduction reactions can convert the oxadiazole ring to other heterocyclic structures.
Substitution: Substitution reactions can introduce different functional groups onto the oxadiazole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Halogenating agents, nucleophiles, and electrophiles can be employed under various conditions to achieve substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield nitro or sulfone derivatives, while reduction can produce amines or alcohols. Substitution reactions can introduce a wide range of functional groups, such as halogens, alkyl, or aryl groups.
Scientific Research Applications
1,2,4-Oxadiazol-5(4H)-one derivatives have a wide range of scientific research applications, including:
Mechanism of Action
The mechanism of action of 1,2,4-oxadiazol-5(4H)-one derivatives involves their interaction with specific molecular targets and pathways. These compounds can act as enzyme inhibitors by binding to the active sites of enzymes, thereby blocking their activity. The presence of functional groups, such as the fluoro and hydroxy substituents, can enhance their binding affinity and specificity. Additionally, these compounds may interact with cellular receptors and signaling pathways, leading to various biological effects .
Comparison with Similar Compounds
1,2,4-Oxadiazol-5(4H)-one derivatives can be compared with other similar compounds, such as:
1,3,4-Oxadiazoles: These compounds have a similar ring structure but differ in the position of the nitrogen atoms.
1,2,5-Oxadiazoles: Another class of oxadiazoles with different nitrogen atom positions, leading to unique reactivity and biological activities.
The uniqueness of 1,2,4-oxadiazol-5(4H)-one derivatives lies in their specific substitution patterns and the presence of functional groups that confer distinct chemical and biological properties.
Properties
Molecular Formula |
C8H11FN2O3 |
|---|---|
Molecular Weight |
202.18 g/mol |
IUPAC Name |
4-[(E)-4-fluoro-5-hydroxypent-3-enyl]-3-methyl-1,2,4-oxadiazol-5-one |
InChI |
InChI=1S/C8H11FN2O3/c1-6-10-14-8(13)11(6)4-2-3-7(9)5-12/h3,12H,2,4-5H2,1H3/b7-3+ |
InChI Key |
RUTBXYMIQQWSDJ-XVNBXDOJSA-N |
Isomeric SMILES |
CC1=NOC(=O)N1CC/C=C(\CO)/F |
Canonical SMILES |
CC1=NOC(=O)N1CCC=C(CO)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


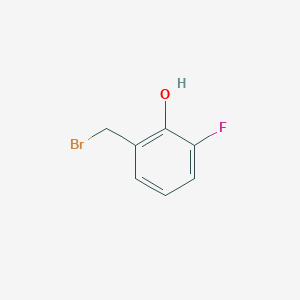
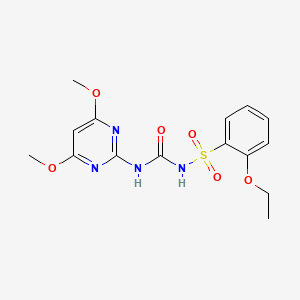
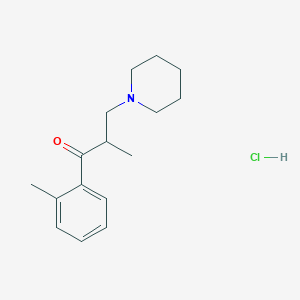

![Methyl 4-[3-[4-cyano-3-(trifluoromethyl)phenyl]-5,5-dimethyl-4-oxo-2-thioxo-1-imidazolidinyl]benzoate](/img/structure/B15288716.png)
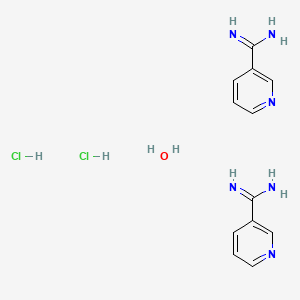
![2-[[3-hydroxy-9-(hydroxymethyl)-17-[(E)-6-methoxy-6-methylhept-4-en-2-yl]-4,4,13,14-tetramethyl-2,3,7,8,10,11,12,15,16,17-decahydro-1H-cyclopenta[a]phenanthren-7-yl]oxy]-6-(hydroxymethyl)oxane-3,4,5-triol](/img/structure/B15288731.png)
